molecular formula C24H24N4O2 B3481222 N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 6072-71-5

N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3481222
CAS No.: 6072-71-5
M. Wt: 400.5 g/mol
InChI Key: BFCMPIWVANLOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, substituted with benzyl, ethoxyphenyl, and dimethyl groups, as well as a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and ethyl acetoacetate under acidic or basic conditions.

    Substitution Reactions: The introduction of the benzyl and ethoxyphenyl groups can be performed via nucleophilic substitution reactions. For instance, benzyl chloride and 4-ethoxyphenyl bromide can be used as alkylating agents in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate compound with an appropriate amine, such as dimethylamine, under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Benzyl alcohol, benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Research: The compound is used in studies related to cell signaling pathways and gene expression.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of related bioactive molecules.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction pathways, such as those mediated by kinases or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-benzyl-5-(4-methoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-benzyl-5-(4-chlorophenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s lipophilicity, electronic properties, and ability to interact with biological targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-4-30-20-12-10-19(11-13-20)21-14-17(2)28-23(25-21)15-22(26-28)24(29)27(3)16-18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCMPIWVANLOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361088
Record name N-Benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6072-71-5
Record name N-Benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.